6-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
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Overview
Description
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Antibacterial and Antifungal Applications
A study reported the synthesis of new oxadiazole derivatives containing 2H-chromen-2-one moiety, highlighting their potential as antibacterial and antifungal agents. The research emphasized the synthesis process yielding good yields and the screening of these compounds for their activity against various microbial strains, indicating their significance in developing new antimicrobial agents (Mahesh et al., 2022).
Another study focused on the antibacterial effects of synthesized derivatives of 4-hydroxy-chromen-2-one, revealing significant bacteriostatic and bactericidal activity. This underscores the importance of such compounds in combating bacterial infections (Behrami & Dobroshi, 2019).
Synthesis and Characterization
- Research into the synthesis and characterization of novel compounds involving the 2H-chromen-2-one structure has led to the development of materials with potential for further application in medicinal chemistry. These studies provide foundational knowledge for the creation of compounds with specific biological activities (Bam & Chalifoux, 2018).
Molecular Docking and Structural Analysis
- The structure and molecular docking studies of novel compounds have been conducted to understand their interaction with biological targets. Such research not only contributes to the synthesis of new chemical entities but also aids in the prediction of their biological activity, guiding the development of therapeutic agents (Sert et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c1-23-13-5-3-11(4-6-13)17-20-18(26-21-17)15-10-12-9-14(24-2)7-8-16(12)25-19(15)22/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGAIVXBGWVDGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)OC)OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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